Denopamine

Übersicht

Beschreibung

Denopamin ist ein kardiotonisches Medikament, das als selektiver Beta-1-Adrenozeptor-Agonist wirkt. Denopamin wird in Japan unter dem Markennamen Kalgut vermarktet und ist in Tablettenform sowie als feine Granulate erhältlich .

Vorbereitungsmethoden

Denopamin kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswertes Verfahren beinhaltet die katalytische asymmetrische Hydrierung einer Zwischenverbindung unter Verwendung von Iridiumkatalysatoren . Dieses Verfahren gewährleistet eine hohe Enantioselektivität und erzeugt die aktive Form von Denopamin. Industrielle Produktionsverfahren beinhalten typischerweise die großtechnische Synthese unter Verwendung ähnlicher katalytischer Prozesse, um Konsistenz und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Denopamin durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Denopamin kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können Denopamin in seine entsprechenden Alkohol-Derivate umwandeln. Natriumborhydrid ist ein übliches Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Denopamin kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring. Halogenierung unter Verwendung von Reagenzien wie Brom oder Chlor kann Halogenatome in das Molekül einführen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Congestive Heart Failure

Denopamine has been studied extensively in the context of congestive heart failure. In animal models, it has demonstrated significant improvements in survival rates and myocardial health. For instance, a study involving DBA/2 mice with viral myocarditis showed that treatment with this compound led to a survival rate of 56% compared to 20% in control groups . This suggests that this compound may exert beneficial effects through both inotropic support and modulation of inflammatory responses.

Angina Pectoris

This compound is particularly effective for patients with refractory vasospastic angina pectoris—cases where traditional treatments such as nitrates or calcium channel blockers fail. A documented case study reported that a 71-year-old male patient experienced complete relief from angina attacks after being treated solely with this compound for three months, following unsuccessful attempts with other medications . This highlights this compound's potential as a standalone therapy in challenging cases.

Pulmonary Edema

This compound has also been indicated for clearing pulmonary edema due to its vasodilatory properties. By enhancing cardiac output and reducing systemic vascular resistance, it can alleviate symptoms associated with fluid overload in heart failure patients .

Case Studies

In Vitro Studies

In vitro studies have shown that this compound reduces TNF-alpha production in murine spleen cells exposed to lipopolysaccharides, indicating its potential anti-inflammatory properties . This effect may contribute to its therapeutic benefits in heart failure by mitigating inflammatory damage to cardiac tissues.

In Vivo Studies

In vivo experiments have confirmed that this compound not only improves cardiac function but also positively impacts survival rates in models of heart failure induced by viral infections or other stressors . These findings reinforce the drug's role as an important therapeutic agent in cardiology.

Wirkmechanismus

Denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors on cardiac cells . This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, resulting in a positive inotropic effect . This mechanism helps improve heart function in patients with heart failure or angina.

Vergleich Mit ähnlichen Verbindungen

Denopamin ist einzigartig unter den Beta-1-Adrenozeptor-Agonisten aufgrund seiner hohen Selektivität und oralen Bioverfügbarkeit. Ähnliche Verbindungen umfassen:

Isoproterenol: Ein nicht-selektiver Beta-Adrenozeptor-Agonist, der in Notfallsituationen zur Behandlung von Bradykardie und Herzblock eingesetzt wird.

Dobutamin: Ein Beta-1-selektiver Agonist, der bei akuter Herzinsuffizienz und kardiogenem Schock eingesetzt wird.

Xamoterol: Ein partieller Beta-1-Agonist, der bei chronischer Herzinsuffizienz eingesetzt wird.

Die Einzigartigkeit von Denopamin liegt in seiner Fähigkeit, oral verabreicht zu werden, mit minimalen Nebenwirkungen, was es für die Langzeitbehandlung chronischer Erkrankungen geeignet macht .

Biologische Aktivität

Denopamine is a selective beta1-adrenergic agonist that has garnered attention for its therapeutic potential, particularly in cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a beta1-adrenergic receptor agonist, leading to increased myocardial contractility and heart rate. It is distinct from other sympathomimetics due to its selective action, which minimizes adverse effects commonly associated with non-selective agents. The compound has been shown to exert anti-inflammatory effects by suppressing the production of tumor necrosis factor-alpha (TNF-alpha), particularly in models of viral myocarditis .

Pharmacological Effects

Positive Inotropic Effects : this compound enhances cardiac output by increasing the force of myocardial contraction without significantly raising peripheral vascular resistance. This characteristic makes it a valuable agent in treating heart failure .

Anti-Inflammatory Properties : Research indicates that this compound can reduce TNF-alpha levels in heart tissue, contributing to improved survival rates in animal models of congestive heart failure (CHF) .

Vasodilatory Effects : this compound also exhibits vasodilatory properties, which can be beneficial in conditions like variant angina pectoris where traditional treatments may fail .

Study 1: Effects on Congestive Heart Failure

In a murine model of CHF induced by viral myocarditis, this compound was administered at a dose of 14 micromol/kg daily. Results indicated a significant improvement in survival rates (56% survival in treated mice vs. 20% in controls) and a reduction in myocardial lesions. TNF-alpha levels were notably lower in treated mice (66.5 ± 7.5 pg/mg) compared to controls (113.5 ± 15.1 pg/mg) .

Study 2: Efficacy in Variant Angina

A clinical observation documented nine cases of patients with vasospastic angina pectoris unresponsive to conventional treatments who experienced symptom relief with this compound. This highlights its potential role as an alternative therapeutic option for refractory cases .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Murine CHF Model | Viral myocarditis | 14 micromol/kg | Improved survival (56% vs 20%) |

| TNF-alpha Production | In vitro (spleen cells) | N/A | Reduced TNF-alpha levels significantly |

| Variant Angina Case Studies | Clinical observations | N/A | Symptom relief in 9 refractory cases |

Eigenschaften

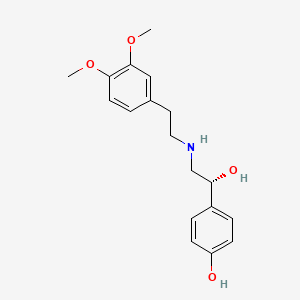

IUPAC Name |

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSBBVZJABQOSG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045800 | |

| Record name | Denopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71771-90-9 | |

| Record name | Denopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denopamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R(-)-Denopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.